molecular formula C19H18ClNO B2427228 1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde O-(4-methylbenzyl)oxime CAS No. 477887-95-9

1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde O-(4-methylbenzyl)oxime

Cat. No.: B2427228
CAS No.: 477887-95-9
M. Wt: 311.81
InChI Key: DEFIFOUEWUALCW-CIAFOILYSA-N
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Description

1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde O-(4-methylbenzyl)oxime is a chemical compound with a complex structure, often used in various scientific research applications

Properties

IUPAC Name

(E)-1-(1-chloro-3,4-dihydronaphthalen-2-yl)-N-[(4-methylphenyl)methoxy]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO/c1-14-6-8-15(9-7-14)13-22-21-12-17-11-10-16-4-2-3-5-18(16)19(17)20/h2-9,12H,10-11,13H2,1H3/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEFIFOUEWUALCW-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CON=CC2=C(C3=CC=CC=C3CC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CO/N=C/C2=C(C3=CC=CC=C3CC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde O-(4-methylbenzyl)oxime typically involves several steps. The starting material, 1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde, is reacted with 4-methylbenzylamine under specific conditions to form the oxime derivative. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde O-(4-methylbenzyl)oxime undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide ions or amines.

    Hydrolysis: Under acidic or basic conditions, the oxime group can be hydrolyzed to form the corresponding aldehyde and amine

Scientific Research Applications

1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde O-(4-methylbenzyl)oxime has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde O-(4-methylbenzyl)oxime involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde O-(4-methylbenzyl)oxime can be compared with similar compounds such as:

    1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde: This compound is a precursor in the synthesis of the oxime derivative and shares similar chemical properties.

    1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde hydrazone: Another derivative with different functional groups, used in various chemical reactions.

    1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde 2-pyridinylhydrazone:

These compounds highlight the versatility and unique properties of this compound, making it a valuable compound in scientific research.

Biological Activity

1-Chloro-3,4-dihydro-2-naphthalenecarbaldehyde O-(4-methylbenzyl)oxime is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H13ClN2O
  • Molecular Weight : 248.70 g/mol
  • CAS Number : 63831-93-6
  • IUPAC Name : this compound

The structure of the compound can be represented as follows:

C13H13ClN2O\text{C}_{13}\text{H}_{13}\text{Cl}\text{N}_2\text{O}

Anticancer Properties

Research has indicated that 1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde derivatives exhibit significant anticancer activity. A study by Saravanan et al. (2020) highlights the potential of various naphthalene derivatives in targeting cancer cells, specifically through apoptosis induction and cell cycle arrest mechanisms. The compound's ability to inhibit tumor growth was demonstrated in vitro using various cancer cell lines.

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays. A study conducted by Nesterova et al. (1985) assessed the antimicrobial efficacy of similar naphthalene derivatives, revealing that these compounds possess inhibitory effects against a range of bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes.

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Modulation : The compound induces cell cycle arrest at the G2/M phase, preventing cancer cell proliferation.
  • Apoptosis Induction : It activates apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
  • Antioxidant Activity : The compound exhibits antioxidant properties, reducing oxidative stress within cells, which is critical in cancer prevention.

Toxicological Profile

While the compound shows potential therapeutic benefits, its toxicological profile must be considered. Studies have indicated that certain derivatives may exhibit cytotoxicity at high concentrations. Therefore, further research is necessary to establish safe dosage levels for therapeutic use.

Study 1: Anticancer Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers explored the anticancer properties of various naphthalene derivatives, including this compound. The study found that this compound significantly inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of 15 µM.

Study 2: Antimicrobial Activity

A comparative study on the antimicrobial effects of naphthalene derivatives against Staphylococcus aureus and Escherichia coli showed that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde O-(4-methylbenzyl)oxime?

  • Methodological Answer : The synthesis typically involves two key steps: (1) Formation of the naphthalenecarbaldehyde core via Vilsmeier-Haack formylation of 1-chloro-3,4-dihydronaphthalene, and (2) oxime formation using O-(4-methylbenzyl)hydroxylamine under reflux in ethanol or THF. Stoichiometric control (1:1.2 aldehyde:hydroxylamine ratio) and inert atmosphere (N₂/Ar) are critical to minimize side reactions . For oxime precursors, O-benzyl hydroxylamine derivatives (e.g., O-(4-methylbenzyl)hydroxylamine hydrochloride) are commercially available and require purification via recrystallization before use .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ identifies key signals: aldehyde proton (~10 ppm), oxime proton (8.2–8.5 ppm), and dihydronaphthalene protons (2.5–3.5 ppm). Aromatic protons from the 4-methylbenzyl group appear as a multiplet at 6.8–7.3 ppm .
  • IR : Strong absorption bands for C=O (1680–1720 cm⁻¹) and N–O (930–960 cm⁻¹) confirm oxime formation .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) mobile phase assess purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Discrepancies in NMR or mass spectra (e.g., unexpected splitting or missing peaks) may arise from rotational isomers (syn/anti oxime conformers) or residual solvents. Strategies include:

  • Variable Temperature NMR : Heating to 60°C in DMSO-d₆ reduces conformational exchange broadening .
  • High-Resolution Mass Spectrometry (HRMS) : Accurately determine molecular ion ([M+H]⁺) and rule out impurities.
  • X-ray Crystallography : Resolve ambiguities by obtaining single-crystal structures, though crystallization may require slow evaporation from ethyl acetate/hexane mixtures .

Q. What strategies optimize reaction conditions for derivatization or functional group interconversion?

  • Methodological Answer :

  • Oxidation : Use pyridinium chlorochromate (PCC) in dichloromethane to convert the oxime to a nitrile oxide intermediate, which can undergo cycloaddition reactions .
  • Reduction : Catalytic hydrogenation (H₂, Pd/C) in ethanol reduces the oxime to an amine, but competing aldehyde reduction requires careful monitoring .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution at the chloro position, while non-polar solvents (toluene) favor oxime stability .

Q. What is the pharmacological potential of this compound based on structural analogs?

  • Methodological Answer : Structural analogs (e.g., 4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one) exhibit activity as serotonin receptor modulators. To assess bioactivity:

  • In Silico Screening : Dock the compound into target receptors (e.g., 5-HT₂A) using AutoDock Vina to predict binding affinity .
  • In Vitro Assays : Test inhibition of monoamine oxidases (MAOs) using fluorometric kits (e.g., MAO-Glo™), with positive controls (e.g., selegiline) .

Methodological Notes

  • Safety : Follow protocols for handling chloroaromatics (e.g., PPE, fume hoods) and dispose of waste via halogenated solvent streams .
  • Data Reproducibility : Document reaction parameters (e.g., ramp rates, stirring speed) to minimize batch-to-batch variability .

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